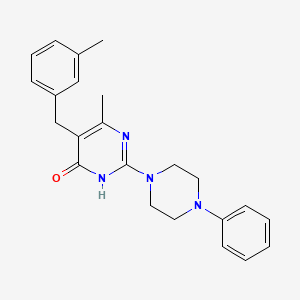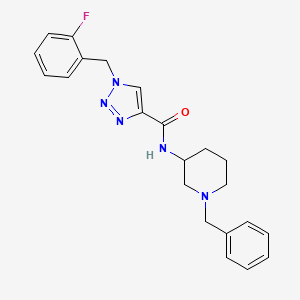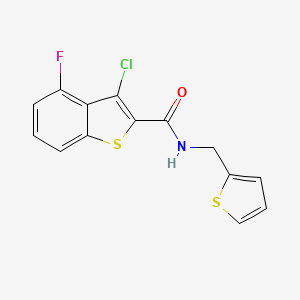
6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. The compound has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to interact with certain receptors such as the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone have been studied in various in vitro and in vivo models. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, the compound has been shown to exhibit antiviral activity against certain viruses such as herpes simplex virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments include its diverse biological activities, which make it a promising candidate for drug development. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for the research on 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One possible direction is to further investigate the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential use in combination therapies for cancer treatment. Additionally, further research is needed to understand the exact mechanism of action of the compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported in the literature. The most common method involves the reaction of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one with 3-methylbenzyl bromide and 4-phenylpiperazine in the presence of a base. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-methyl-5-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-7-6-8-19(15-17)16-21-18(2)24-23(25-22(21)28)27-13-11-26(12-14-27)20-9-4-3-5-10-20/h3-10,15H,11-14,16H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALSBGBHIXLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6010077.png)
![1-[(4-butylcyclohexyl)carbonyl]-4-methylpiperazine hydrochloride](/img/structure/B6010084.png)

![2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)
![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)

![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)